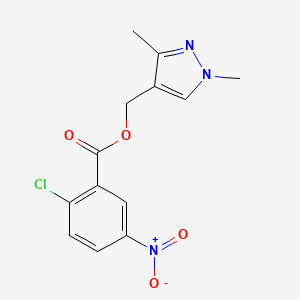
4-ethoxy-N-(4-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(4-methyl-3-nitrophenyl)benzamide, also known as GW 4064, is a synthetic compound that belongs to the family of farnesoid X receptor (FXR) agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, liver diseases, and cancer.
Mechanism of Action
4-ethoxy-N-(4-methyl-3-nitrophenyl)benzamide 4064 exerts its pharmacological effects by binding to and activating the FXR, a nuclear receptor that plays a crucial role in regulating bile acid metabolism, glucose and lipid metabolism, and inflammation. Activation of FXR by this compound 4064 leads to the upregulation of genes involved in bile acid synthesis and transport, glucose and lipid metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects
This compound 4064 has been shown to have several biochemical and physiological effects in animal models and in vitro studies. It improves glucose and lipid metabolism by increasing insulin sensitivity and reducing hepatic glucose production and lipid accumulation. It also reduces liver inflammation and fibrosis by inhibiting the activation of hepatic stellate cells and reducing the expression of pro-inflammatory cytokines. Moreover, this compound 4064 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(4-methyl-3-nitrophenyl)benzamide 4064 has several advantages for lab experiments, including its high potency and selectivity for FXR, its availability as a synthetic compound, and its ability to activate FXR in various cell types and animal models. However, its limitations include its potential toxicity at high doses, its poor solubility in water, and its potential off-target effects on other nuclear receptors.
Future Directions
For the research on 4-ethoxy-N-(4-methyl-3-nitrophenyl)benzamide 4064 include further investigation of its potential therapeutic applications and the development of more potent and selective FXR agonists.
Synthesis Methods
The synthesis of 4-ethoxy-N-(4-methyl-3-nitrophenyl)benzamide 4064 involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-ethoxyaniline to form the amide intermediate, which is further reacted with 4-methyl-3-nitrophenylboronic acid to obtain the final product, this compound 4064.
Scientific Research Applications
4-ethoxy-N-(4-methyl-3-nitrophenyl)benzamide 4064 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose and lipid metabolism in animal models of type 2 diabetes and obesity. It also has a protective effect on the liver by reducing liver inflammation and fibrosis in animal models of non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). Moreover, this compound 4064 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-ethoxy-N-(4-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-14-8-5-12(6-9-14)16(19)17-13-7-4-11(2)15(10-13)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXKAZYEFUYGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)




![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)




